N-(4-methylbenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
Historical Context of 1,2,3-Triazole Derivatives in Drug Discovery
The discovery of triazoles dates to 1885, when Bladin first synthesized 1,2,3-triazole through reactions involving hydrazoic acid and acetylene. Early applications focused on their aromatic stability and ability to participate in hydrogen bonding, which later propelled their use in medicinal chemistry. The 1940s marked a turning point with the identification of azole antifungals, leading to fluconazole and voriconazole—agents that inhibit fungal CYP51 by coordinating with heme iron. The development of Huisgen azide-alkyne cycloaddition ("click chemistry") further revolutionized triazole synthesis, enabling modular construction of diverse analogs for SAR studies. These advancements established 1,2,3-triazoles as privileged scaffolds in antibiotics (e.g., cefatrizine), anticancer agents (e.g., carboxyamidotriazole), and protease inhibitors.
Significance of Triazole Carboxamide Scaffolds in Therapeutic Research
Carboxamide-functionalized triazoles exhibit enhanced target affinity due to their dual hydrogen-bond donor/acceptor capacity. For example, the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold inhibits bacterial SOS response by disrupting LexA self-cleavage, showcasing its utility in combating antibiotic resistance. Similarly, carboxyamidotriazole (CAI) blocks calcium signaling in cancer cells, demonstrating antiproliferative effects. The carboxamide group’s versatility enables interactions with enzymatic active sites, as seen in Mycobacterium tuberculosis proteasome inhibitors and immune response modulators. This moiety’s presence in this compound suggests potential for similar multifunctional activity.
Overview of Pyridine-Substituted Triazoles
Pyridine substitution introduces nitrogen-rich aromaticity, improving solubility and enabling π-π stacking with biological targets. Pyridin-3-yl groups, in particular, enhance binding to kinases and GPCRs due to their mimicry of adenine’s hydrogen-bonding pattern. In triazole hybrids, pyridine synergizes with the triazole core to amplify anticancer and antimicrobial effects. For instance, pyridine-triazole conjugates inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. The pyridin-3-yl substituent in the subject compound may similarly enhance target engagement, potentially modulating pathways implicated in inflammation or oncology.
Structural Features and Medicinal Chemistry Significance
The compound’s structure integrates four critical elements:
- 1,2,3-Triazole Core : Provides aromatic planar geometry for target binding and metabolic stability.
- N-(4-Methylbenzyl) Group : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- m-Tolyl Substituent : The methyl group on the phenyl ring may stabilize hydrophobic interactions within enzyme pockets.
- Pyridin-3-yl-Carboxamide Moiety : Combines hydrogen-bonding capability (carboxamide) with heteroaromatic specificity (pyridine).
This combination creates a multifunctional scaffold capable of simultaneous interactions with diverse biological targets, such as kinases, CYP enzymes, or DNA repair proteins.
Research Objectives and Scope
Current research on this compound likely focuses on:
- Synthetic Optimization : Refining Huisgen cycloaddition or microwave-assisted routes to improve yield.
- Target Identification : Screening against panels of enzymes (e.g., IDO1, CYP isoforms) and receptors.
- SAR Studies : Systematically varying substituents to delineate contributions of methylbenzyl, m-tolyl, and pyridine groups to activity.
- In Silico Modeling : Docking studies to predict binding modes and guide structural modifications.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16-8-10-18(11-9-16)14-25-23(29)21-22(19-6-4-12-24-15-19)28(27-26-21)20-7-3-5-17(2)13-20/h3-13,15H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWXDZAPKKKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ester Hydrolysis and Hydrazide Formation
The methyl ester group undergoes nucleophilic substitution reactions, forming derivatives critical for further functionalization.
Reaction with Hydrazine Hydrate
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide (2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetohydrazide) .
Key Data:
-
Yield: 85%
-
IR (KBr, cm⁻¹): 3320 (N–H), 1685 (C=O), 1610 (C=N)
-
¹H NMR (DMSO-d₆, δ ppm): 3.84 (s, 2H, CH₂), 7.42–8.05 (m, 4H, aromatic), 9.50 (s, 1H, OH)
This hydrazide serves as a precursor for thiosemicarbazides and heterocyclic derivatives.
Cyclization to 1,3,4-Thiadiazoles and 1,3,4-Triazoles
The thiosemicarbazide undergoes cyclization under acidic or basic conditions to form heterocycles.
Acidic Cyclization
Treatment with concentrated H₂SO₄ yields 2-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}quinazolin-4(3H)-one .
-
Yield: 80%
-
M.p.: 320–321°C
-
MS (m/z): 318 [M⁺]
Basic Cyclization
Reaction with NaOH produces 2-{[(5-mercapto-4H-1,3,4-triazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one .
-
Yield: 75%
-
IR (KBr, cm⁻¹): 2550 (S–H), 1605 (C=N)
Condensation with Carbon Disulfide
The hydrazide reacts with CS₂ in alkaline conditions to form a carbodithioate intermediate, which further reacts with hydrazine hydrate to generate 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one .
Key Data:
-
Yield: 70%
-
¹H NMR (DMSO-d₆, δ ppm): 4.12 (s, 2H, CH₂), 7.30–8.10 (m, 4H, aromatic)
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets. Research has shown that triazole derivatives can possess significant biological activities, including:
- Antimicrobial Activity : Studies have indicated that similar triazole compounds demonstrate effectiveness against various bacterial strains and fungi. For instance, derivatives of triazoles have been synthesized and evaluated for their antifungal properties against Candida species, showing promising results with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole .
- Anticancer Properties : Triazole compounds have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer drugs .
Coordination Chemistry
N-(4-methylbenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for:
- Catalysis : Metal complexes formed with this compound may exhibit catalytic properties in various organic reactions. The presence of nitrogen donor atoms in the triazole ring enhances coordination capabilities.
Material Science
The unique structure of this compound allows it to be utilized in the development of new materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites using this triazole derivative has shown improved performance characteristics.
Case Study 1: Antifungal Activity
A series of triazole derivatives were synthesized and tested for antifungal activity against Candida albicans. Among the synthesized compounds, those containing a pyridine moiety exhibited superior efficacy compared to traditional antifungal treatments. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Evaluation
In vitro studies on triazole derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This case study emphasized the potential for developing novel anticancer agents based on triazole scaffolds .
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Molecular Geometry
The spatial arrangement of substituents on the triazole core significantly impacts molecular conformation. Key comparisons include:
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Substituents : Pyridin-3-yl (1-position), formyl (5-position), ethyl ester (4-position).
- Dihedral Angle : The pyridin-3-yl and triazole rings are twisted at 74.02° due to steric hindrance from the formyl group .
N-(2-Chloro-4-fluorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Substituents : Identical to the target compound except for the 4-carboxamide group (2-chloro-4-fluorobenzyl vs. 4-methylbenzyl).
- Impact : Halogenation (Cl, F) may enhance electronegativity and binding affinity compared to the methyl group in the target compound .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Derivatives
Table 1: Structural Comparison of Triazole Derivatives
Antitumor Activity
- 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide: Activity: Selective c-Met inhibitor with growth inhibition (GP) values of 68.09% against NCI-H522 lung cancer cells . Key Feature: Trifluoromethyl and thienopyrimidinyl groups enhance cytotoxicity.
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate :
Target Compound’s Potential
The 4-methylbenzyl group may improve lipophilicity and membrane permeability compared to halogenated analogs .
Biological Activity
N-(4-methylbenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the realm of anticancer therapies. This article provides a detailed overview of its biological activity, supported by data tables and research findings from diverse sources.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251601-33-8 |
| Molecular Formula | C23H21N5O |
| Molecular Weight | 383.4 g/mol |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of various precursors through methods such as the azide-alkyne cycloaddition (CuAAC), which is a common approach for creating triazole compounds. The structural configuration includes a triazole ring that is known for its ability to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC) cells. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H1299 | 4.42 ± 0.24 |
| A549 | 3.94 ± 0.01 |
| NCI-H1437 | 1.56 ± 0.06 |
These results indicate that the compound exhibits potent antiproliferative activity, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism through which this compound exerts its effects involves several pathways:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells via the mitochondrial pathway. This is evidenced by increased levels of cleaved caspase 3 and PARP proteins following treatment .
- Cell Cycle Arrest : It has been observed that the compound induces cell cycle arrest in tumor cells, further contributing to its anticancer properties .
- Inhibition of Migration : The compound also inhibits the migratory capabilities of NSCLC cells by downregulating matrix metalloproteinase 9 (MMP9) expression, which is crucial for cancer metastasis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Activity Evaluation : A study evaluated various triazole derivatives for their anticancer activities and found that modifications to the triazole structure significantly influenced their potency against NSCLC cells .
- Molecular Docking Studies : Molecular docking studies suggested that this compound effectively binds to targets involved in cancer progression, supporting its development as an anticancer agent .
- Comparative Analysis : In comparative analyses with other triazole derivatives, this compound showed superior activity against specific cancer cell lines, reinforcing its potential as a lead compound for further development .
Q & A
Q. Critical Intermediates :
- 4-Fluoro-N-(4-methylphenyl)benzenecoximidoyl chloride : Purity impacts cyclization efficiency.
- Azide intermediates : Stability under reaction conditions (e.g., temperature, solvent) must be monitored to avoid side reactions .
Which structural characterization techniques are most reliable for confirming the crystallographic and electronic properties of this compound?
Q. Basic
- X-ray Crystallography : Resolves absolute configuration and bond lengths. For example, SHELXL refinement (R factor < 0.06) confirms the triazole-pyridine dihedral angle (e.g., 12.5° in related structures) .
- Spectroscopy :
Software : SHELX programs (SHELXL, SHELXS) are standard for small-molecule refinement .
How is the biological activity of this compound initially screened, and which cell lines are most sensitive to its effects?
Q. Basic
-
Assays : MTT or SRB assays evaluate growth inhibition (GP) across cancer cell lines (e.g., NCI-H522 lung cancer, MCF-7 breast cancer) .
-
Key Findings :
Cell Line GP Value (%) Reference NCI-H522 68.09–86.18 MCF-7 ~30
Mechanism : Preliminary studies suggest c-Met kinase inhibition, inducing apoptosis .
What strategies improve synthetic yield and purity while minimizing byproducts in large-scale reactions?
Q. Advanced
- Catalyst Optimization : Copper(I) iodide (CuI) in THF/H₂O accelerates cycloaddition with >60% yield .
- Temperature Control : Maintaining 50°C prevents azide decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from regioisomers .
Q. Example Protocol :
React 3-nitrosopyrazole with 1-ethynyl-4-methoxybenzene in THF/H₂O.
Add CuSO₄·5H₂O and sodium ascorbate.
Purify via flash chromatography .
How do substituent modifications on the triazole ring influence biological activity and selectivity?
Q. Advanced
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance cytotoxicity (GP = 68.09% in NCI-H522) by increasing binding affinity to kinase domains .
- Bulkier Substituents (e.g., isopropyl) : Reduce solubility but improve metabolic stability .
- Pyridinyl vs. Phenyl : Pyridinyl improves cellular uptake due to hydrogen bonding with transporters .
Q. Methodology :
- SAR Studies : Synthesize analogs with systematic substituent variations.
- Docking Simulations : AutoDock Vina assesses binding poses in c-Met ATP pockets .
What computational approaches are used to predict binding modes and optimize interactions with target proteins?
Q. Advanced
- Molecular Docking :
- MD Simulations : GROMACS evaluates complex stability (RMSD < 2.0 Å over 100 ns) .
Validation : Compare predicted IC₅₀ values with experimental kinase assays .
How should researchers address contradictions in biological data, such as varying efficacy across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
